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Cat. No.: B10858040 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of Atinvicitinib, a selective

Janus kinase 1 (JAK1) inhibitor, with a focus on its off-target screening profile. Due to the

limited publicly available comprehensive off-target kinase panel data for Atinvicitinib, this

guide utilizes available data for its on-target and closely related JAK family kinases and

compares it with the publicly available data for the approved JAK inhibitor, Baricitinib. This

guide is intended to provide an objective comparison based on supporting experimental data

and methodologies.

Comparative Kinase Selectivity: Atinvicitinib vs.
Baricitinib
Atinvicitinib is a selective Janus kinase (JAK) inhibitor with high specificity for JAK1.[1] This

selectivity is crucial for its mechanism of action, which involves the inhibition of downstream

cytokine signaling pathways dependent on JAK1 enzymatic activity.[1] Baricitinib is also a

selective inhibitor of JAK1 and JAK2. The following table summarizes the half-maximal

inhibitory concentration (IC50) values of Atinvicitinib and Baricitinib against the four members

of the JAK family.
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Kinase Target Atinvicitinib (IC50, nM) Baricitinib (IC50, nM)

JAK1 0.4[2] 5.9

JAK2 6[2] 5.7

JAK3 1130[2] >400

TYK2 13 53

Note: Lower IC50 values indicate higher potency.

While a broad off-target kinase screening panel for Atinvicitinib is not publicly available, its

high IC50 value for JAK3 suggests a degree of selectivity against this closely related kinase.

For Baricitinib, some off-target activities have been identified. For instance, in vitro studies have

shown that Baricitinib can inhibit Protein Kinase N2 (PKN2) and Phosphodiesterase 10A2

(PDE10A2). Such off-target interactions are important considerations in drug development as

they can contribute to both therapeutic and adverse effects.

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro

kinase assays. A commonly used method is the ADP-Glo™ Kinase Assay, which measures the

amount of ADP produced during a kinase reaction.

Experimental Protocol: ADP-Glo™ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

(e.g., Atinvicitinib) against a panel of kinases.

Materials:

Recombinant human kinases

Test compound (Atinvicitinib)

Substrate for each kinase

ATP (Adenosine triphosphate)
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ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection

Reagent)

Multi-well assay plates (e.g., 384-well)

Luminometer

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate

solvent (e.g., DMSO).

Kinase Reaction Setup:

In each well of the assay plate, add the kinase, its specific substrate, and the test

compound at various concentrations.

Include control wells: a "no inhibitor" control (vehicle only) and a "no kinase" control

(background).

Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. The

concentration of ATP should be at or near the Km for each specific kinase.

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60

minutes) to allow the kinase reaction to proceed.

Termination of Kinase Reaction and ATP Depletion: Add an equal volume of ADP-Glo™

Reagent to each well. This reagent stops the kinase reaction and depletes the remaining

ATP. Incubate for 40 minutes at room temperature.

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well.

This reagent converts the ADP generated in the kinase reaction to ATP and initiates a

luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30-60 minutes at

room temperature.

Data Acquisition: Measure the luminescence in each well using a luminometer.

Data Analysis:
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Subtract the background luminescence (no kinase control) from all other readings.

Normalize the data by setting the "no inhibitor" control as 100% kinase activity.

Plot the percentage of kinase activity against the logarithm of the test compound

concentration.

Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Visualizing Key Processes
To better understand the context of Atinvicitinib's function and the methods used for its

characterization, the following diagrams illustrate the relevant signaling pathway and a typical

experimental workflow.
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Caption: Experimental workflow for an in vitro kinase assay.
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Caption: The JAK/STAT signaling pathway and the point of inhibition by Atinvicitinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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